Serabelisib

Descripción general

Descripción

Serabelisib es un inhibidor de molécula pequeña que se dirige a la isoforma alfa de la fosfoinosítido 3-cinasa. Actualmente se está investigando su posible uso en el tratamiento de varios tipos de cáncer, incluidos los tumores sólidos. El compuesto es conocido por su capacidad para inhibir la vía de la fosfoinosítido 3-cinasa, que juega un papel crucial en el crecimiento, proliferación y supervivencia celular .

Aplicaciones Científicas De Investigación

Serabelisib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la vía de la fosfoinosítido 3-cinasa y su papel en varios procesos celulares.

Biología: Se emplea en la investigación para comprender los mecanismos moleculares del crecimiento celular, la proliferación y la supervivencia.

Medicina: Se investiga su posible uso en el tratamiento de varios tipos de cáncer, incluido el cáncer de mama, el cáncer de endometrio y el cáncer de ovario.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a la vía de la fosfoinosítido 3-cinasa .

Mecanismo De Acción

Serabelisib ejerce sus efectos inhibiendo la isoforma alfa de la fosfoinosítido 3-cinasa. Esta inhibición conduce a la supresión de la vía de señalización de la fosfoinosítido 3-cinasa / proteína cinasa B / diana mamífera de la rapamicina, que es crucial para el crecimiento celular, la proliferación y la supervivencia. Al bloquear esta vía, this compound induce la apoptosis e inhibe la proliferación de las células cancerosas .

Safety and Hazards

Direcciones Futuras

The development of PI3K inhibitors, including Serabelisib, has evolved considerably over the last two decades . Despite the extraordinary progress in the field, there are still many questions surrounding the clinical use of PI3K inhibitors . Future research will likely focus on improving the therapeutic index of these inhibitors and unveiling the full potential of PI3K inhibition in cancer therapy .

Análisis Bioquímico

Biochemical Properties

Serabelisib functions as an inhibitor of the PI3Kα enzyme, which is a critical component of the PI3K/AKT/mTOR signaling pathway. By inhibiting PI3Kα, this compound disrupts the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key step in the activation of the AKT signaling cascade. This inhibition leads to reduced activation of downstream signaling molecules, including AKT and mTOR, which are involved in cell growth and survival . This compound interacts with the ATP-binding site of PI3Kα, preventing its enzymatic activity and subsequent signaling events.

Cellular Effects

This compound has been shown to exert significant effects on various types of cells, particularly cancer cells. In hepatoma cells, this compound regulates pyroptosis, apoptosis, and migration through the PI3K/AKT/E-cadherin signaling pathway . It reduces cell proliferation, viability, and colony formation while increasing apoptosis and decreasing mitochondrial membrane potential . Additionally, this compound inhibits the migration and invasion of cancer cells by downregulating genes and proteins involved in the epithelial-mesenchymal transition (EMT) and upregulating those promoting apoptosis and pyroptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the PI3Kα isoform. By binding to the ATP-binding site of PI3Kα, this compound prevents the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of the AKT signaling pathway . This inhibition leads to decreased phosphorylation of downstream targets such as mTOR, resulting in reduced cell growth, proliferation, and survival . This compound also affects gene expression by modulating the activity of transcription factors regulated by the PI3K/AKT/mTOR pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its inhibitory activity over extended periods . Long-term treatment with this compound leads to sustained inhibition of the PI3K/AKT/mTOR pathway, resulting in prolonged suppression of cell proliferation and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has demonstrated dose-dependent inhibition of tumor growth and proliferation . Higher doses of this compound result in more pronounced antitumor effects, but they may also lead to increased toxicity and adverse effects . It is important to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity in animal models .

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR signaling pathway, which regulates various metabolic processes in cells . By inhibiting PI3Kα, this compound affects the metabolism of glucose, lipids, and proteins . It reduces glucose uptake and glycolysis, leading to decreased energy production and cell growth . Additionally, this compound influences lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and degradation . The compound also affects protein synthesis and degradation through its impact on mTOR signaling .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally bioavailable compound that can be absorbed and distributed systemically . Within cells, this compound interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on the PI3K/AKT/mTOR pathway .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus, where it interacts with its target, PI3Kα . The compound’s activity and function are influenced by its localization within these compartments. This compound’s targeting signals and post-translational modifications may direct it to specific organelles or compartments, enhancing its inhibitory effects on the PI3K/AKT/mTOR pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de serabelisib implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos como el dimetilsulfóxido y varios catalizadores para facilitar las reacciones .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento y química de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso también incluye rigurosos pasos de purificación para obtener el producto final con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

Serabelisib experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: This compound puede participar en reacciones de sustitución, particularmente sustitución nucleofílica, donde un grupo funcional es reemplazado por otro

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio y el hidruro de aluminio y litio.

Nucleófilos: Como las aminas y los tioles

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes actividades y propiedades biológicas. Estos derivados se estudian a menudo por sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Compuestos similares

Sapanisertib: Otro inhibidor que se dirige a la vía de la fosfoinosítido 3-cinasa / proteína cinasa B / diana mamífera de la rapamicina.

Buparlisib: Un inhibidor de la fosfoinosítido 3-cinasa panorámica con una gama más amplia de actividad.

Alpelisib: Un inhibidor selectivo de la isoforma alfa de la fosfoinosítido 3-cinasa, similar a serabelisib

Unicidad

This compound es único en su alta selectividad para la isoforma alfa de la fosfoinosítido 3-cinasa, lo que reduce los efectos fuera del objetivo y mejora su perfil de seguridad. Esta selectividad lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida, particularmente en cánceres con mutaciones en la isoforma alfa de la fosfoinosítido 3-cinasa .

Propiedades

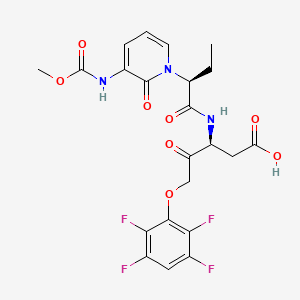

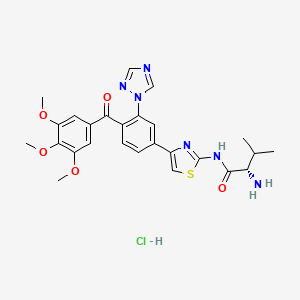

IUPAC Name |

[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGWHBSBBJNKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268454-23-4 | |

| Record name | Serabelisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268454234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serabelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SERABELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43J9Q56T3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Serabelisib?

A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. [, , ] It exerts its anti-tumor activity by binding to and inhibiting PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in various cancers, contributing to uncontrolled cell growth, survival, and metastasis. [, ]

Q2: What is the impact of this compound on cancer cells according to in vitro studies?

A2: Studies using liver cancer cell lines (HepG2 and HuH-6) demonstrated that this compound treatment resulted in:

- Reduced cell proliferation and viability: This was evident through decreased colony formation, slower proliferation rates measured by EdU assay, and reduced cell viability in CCK-8 assays. []

- Cell cycle arrest and apoptosis induction: this compound treatment led to a decrease in the number of cells in the G2 and S phases, indicating cell cycle arrest. Additionally, it increased the number of apoptotic bodies and the overall rate of apoptosis. []

- Inhibition of migration and invasion: this compound effectively reduced the migratory and invasive capabilities of the liver cancer cells. []

Q3: How does this compound affect the expression of genes and proteins related to cancer progression?

A3: Treatment with this compound led to the following changes in gene and protein expression:

- Downregulation of the PI3K/AKT signaling pathway: This confirmed the on-target activity of this compound. []

- Upregulation of apoptosis and pyroptosis-promoting genes: This supports the observed increase in apoptotic cell death. []

- Upregulation of genes that inhibit epithelial-mesenchymal transition (EMT): This explains the reduced migration and invasion observed in the in vitro studies. []

Q4: Has this compound been investigated in combination with other anti-cancer therapies?

A4: Yes, research has explored the synergistic potential of this compound in combination with other anti-cancer agents:

- Paclitaxel: Phase 1 trials have investigated the safety and efficacy of this compound in combination with Sapanisertib (a TORC 1/2 inhibitor) and Paclitaxel in patients with advanced ovarian, endometrial, or breast cancer. These studies suggest promising clinical activity and a manageable safety profile for the combination, particularly in patients with PI3K/AKT/mTOR pathway mutations. [, , ] Notably, clinical benefit was observed even in patients with prior resistance to Paclitaxel or mTOR inhibitors. []

- Canagliflozin: A Phase 1b/2 study is currently underway to evaluate the safety and efficacy of this compound in combination with Canagliflozin (a sodium-glucose co-transporter 2 inhibitor) in patients with advanced solid tumors. []

Q5: Are there any factors known to influence the pharmacokinetics of this compound?

A5: A clinical biopharmaceutics study in healthy subjects revealed that:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)